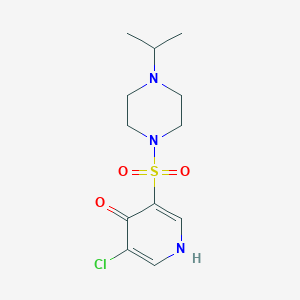
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the chloro group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the isopropylpiperazinyl group: This step involves the reaction of the pyridine derivative with isopropylpiperazine under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
化学反応の分析
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new compounds.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
科学的研究の応用
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol can be compared with other similar compounds, such as:
3-Chloro-5-(4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol:
3-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol: The presence of an ethyl group instead of an isopropyl group results in variations in reactivity and biological activity.
3-Chloro-5-(4-phenylpiperazin-1-yl)sulfonyl)pyridin-4-ol:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
特性
分子式 |
C12H18ClN3O3S |
|---|---|
分子量 |
319.81 g/mol |
IUPAC名 |
3-chloro-5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H18ClN3O3S/c1-9(2)15-3-5-16(6-4-15)20(18,19)11-8-14-7-10(13)12(11)17/h7-9H,3-6H2,1-2H3,(H,14,17) |
InChIキー |
XASRYKYSZSWNOE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




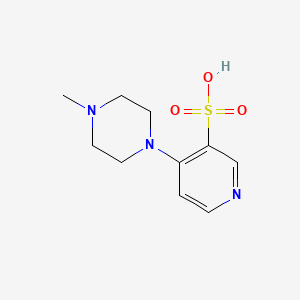
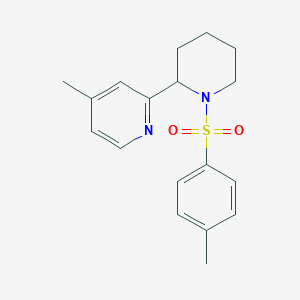
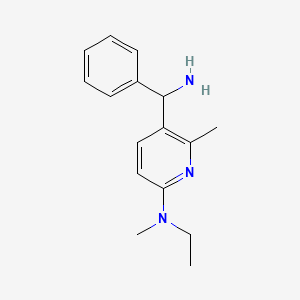

![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
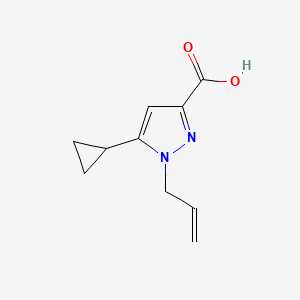
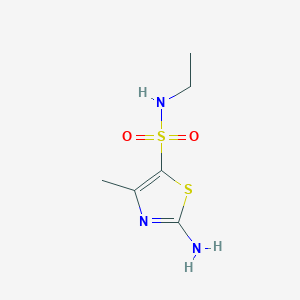
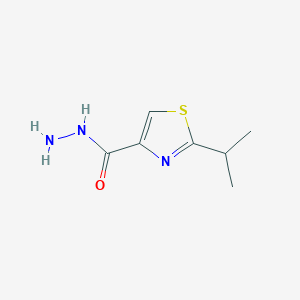
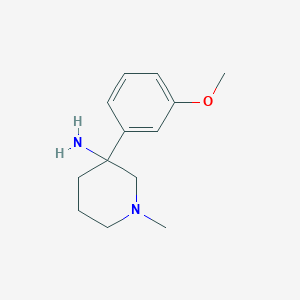

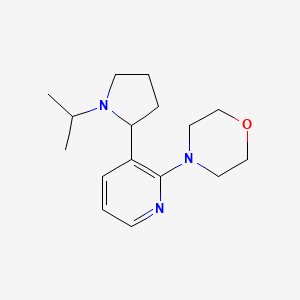
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)
